2'-Nitro-6'-(trifluoromethyl)acetophenone
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Overview
Description
Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, and the Friedel-Crafts acylation attaches the ethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Biological Activity
2'-Nitro-6'-(trifluoromethyl)acetophenone (CAS No. 1227600-54-5) is a chemical compound with notable biological activities. Its structure features a nitro group and a trifluoromethyl group, which influence its reactivity and interactions with biological systems. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H6F3NO3
- Molecular Weight : 233.14 g/mol
- IUPAC Name : 1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone
- CAS Number : 1227600-54-5
Property | Value |
---|---|
Molecular Formula | C9H6F3NO3 |
Molecular Weight | 233.14 g/mol |
IUPAC Name | 1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone |
CAS Number | 1227600-54-5 |
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological molecules, including proteins and nucleic acids.
- Trifluoromethyl Group : This group enhances the lipophilicity of the compound, potentially affecting its distribution and interaction within biological systems.
These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The cytotoxicity has been quantified with IC50 values indicating potency against various cancer cell lines .
Study on Anticancer Effects
A study explored the anticancer effects of this compound on non-small cell lung cancer (NSCLC). The compound showed promising results in sensitizing cancer cells to chemotherapy agents like cisplatin, significantly lowering the IC50 values compared to controls .
Enzyme Inhibition Studies
Further research evaluated the inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis. The compound demonstrated selective inhibition against MMP-9, suggesting potential applications in cancer treatment .
Properties
CAS No. |
1227600-54-5 |
---|---|
Molecular Formula |
C9H6F3NO3 |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)8-6(9(10,11)12)3-2-4-7(8)13(15)16/h2-4H,1H3 |
InChI Key |
LCXRHTVTVGRVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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